molecular formula C9H17NO4 B558399 Boc-Abu-OH CAS No. 34306-42-8

Boc-Abu-OH

Cat. No.: B558399
CAS No.: 34306-42-8
M. Wt: 203.24 g/mol
InChI Key: PNFVIPIQXAIUAY-LURJTMIESA-N
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Description

Boc-Abu-OH, also known as (S)-2-(tert-Butoxycarbonylamino)butyric acid, is a compound widely used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of butyric acid. This compound is a white solid with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol .

Scientific Research Applications

Boc-Abu-OH is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Safety and Hazards

“Boc-Abu-OH” should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

Boc-Abu-OH, also known as (S)-2-(Boc-amino)butyric acid or Boc-L-2-aminobutyric acid, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group in a molecule, which it protects during the synthesis process .

Mode of Action

The Boc group in this compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, preventing it from reacting with other compounds during the synthesis process .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the protection and deprotection of amines. The Boc group is added to the amine group to protect it during synthesis. When the protection is no longer needed, the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Result of Action

The result of this compound’s action is the successful protection of the amine group during organic synthesis. This allows for transformations of other functional groups in the molecule without interference from the amine group .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other reactants. For example, the addition of the Boc group to amines occurs under aqueous conditions . The removal of the Boc group can be accomplished with strong acids . Therefore, the efficacy and stability of this compound are dependent on the specific conditions of the reaction environment.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Abu-OH is typically synthesized from DL-2-aminobutyric acid. The synthesis involves dissolving DL-2-aminobutyric acid in a mixed solution of sodium hydroxide and methanol. The reaction mixture is then treated with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Abu-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Major Products Formed

    Deprotection: The removal of the Boc group yields the free amino acid, L-2-aminobutyric acid.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

Comparison with Similar Compounds

Similar Compounds

    Boc-GABA-OH: (S)-2-(tert-Butoxycarbonylamino)butanoic acid

    Boc-Ile-OH: (S)-2-(tert-Butoxycarbonylamino)isoleucine

    Boc-Leu-OH: (S)-2-(tert-Butoxycarbonylamino)leucine

Uniqueness

Boc-Abu-OH is unique due to its specific structure and the presence of the Boc protecting group, which makes it particularly useful in solid-phase peptide synthesis. Its ability to undergo selective deprotection under mild acidic conditions without affecting other functional groups in the peptide chain is a significant advantage .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFVIPIQXAIUAY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373147
Record name Boc-Abu-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34306-42-8
Record name (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34306-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-((tert)-Butoxycarbonyl)amino)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034306428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boc-Abu-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-[(tert-butoxycarbonyl)amino]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.225.420
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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